molecular formula C22H28O5 B193502 Dexamethasone 9,11-Epoxide CAS No. 24916-90-3

Dexamethasone 9,11-Epoxide

Cat. No.: B193502
CAS No.: 24916-90-3
M. Wt: 372.5 g/mol
InChI Key: GBDXNHBVYAMODG-QDBZYVRYSA-N
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Description

Dexamethasone 9,11-epoxide is a synthetic glucocorticoid compound with the molecular formula C22H28O5. It is an epoxide derivative of dexamethasone, a well-known corticosteroid used for its anti-inflammatory and immunosuppressive properties. This compound is often encountered as an impurity in dexamethasone preparations and is formed through autooxidative degradation under alkaline conditions .

Mechanism of Action

Target of Action

Dexamethasone 9,11-Epoxide, also known as 16-Alpha-Methylepoxide, primarily targets the glucocorticoid receptor . This receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Mode of Action

The compound binds to the glucocorticoid receptor, and the drug-receptor complex translocates to the nucleus and acts as a transcription factor for target gene expression . The short-term effects of corticosteroids like this compound are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the activity of the CYP3A enzyme , which is involved in the metabolism of various substances in the body . The compound also influences the glucocorticoid receptor signaling pathway , which plays a crucial role in the immune response, metabolism, and stress response .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is a substrate of CYP3A. The activity of cyp3a could be induced by this compound when it is persistently administered, resulting in auto-induction and time-dependent pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action are primarily anti-inflammatory. By binding to the glucocorticoid receptor, it reduces inflammation by decreasing vasodilation, capillary permeability, and leukocyte migration to sites of inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is an autooxidative degradation product formed under alkaline conditions . Therefore, the pH of the environment can affect the stability of the compound. Additionally, individual factors such as genetics can influence the compound’s action by affecting the expression and activity of the CYP3A enzyme .

Biochemical Analysis

Biochemical Properties

Dexamethasone 9,11-Epoxide interacts with various enzymes, proteins, and other biomolecules. It has a molecular weight of 372.46

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been associated with decreased expression of genes associated with T cell activation, including TNFSFR4 and IL21R . It also influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been observed that the compound induces sleep disturbance in a dose-dependent manner in mice

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone 9,11-epoxide typically involves the epoxidation of dexamethasone. This can be achieved by treating dexamethasone with an oxidizing agent such as hydrogen peroxide in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the epoxide ring at the 9,11 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to maximize yield and minimize impurities. The product is then purified through recrystallization and other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Dexamethasone 9,11-epoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dexamethasone 9,11-epoxide has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Dexamethasone 9,11-epoxide is unique due to the presence of the epoxide ring at the 9,11 positions, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other corticosteroids and makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19+,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDXNHBVYAMODG-QDBZYVRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862499
Record name Dexamethasone 9,11-epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24916-90-3
Record name Dexamethasone 9,11-epoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24916-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexamethasone 9,11-epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024916903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexamethasone 9,11-epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9β,11β-epoxy-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.284
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXAMETHASONE 9,11-EPOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45O198JS6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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